molecular formula C11H16O2 B12567872 Undeca-3,8-diene-2,10-dione CAS No. 174361-55-8

Undeca-3,8-diene-2,10-dione

Cat. No.: B12567872
CAS No.: 174361-55-8
M. Wt: 180.24 g/mol
InChI Key: OBMRFRQSZHUVBZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

This compound belongs to the class of unsaturated diketones, featuring two ketone groups at positions 2 and 10 and conjugated double bonds at positions 3 and 8. The compound’s systematic name follows IUPAC guidelines, which prioritize the longest carbon chain and the lowest possible numbering for functional groups.

Table 1: Nomenclature and Synonyms of this compound

Systematic Name CAS Registry Number Synonyms Source
This compound 136202-50-1 (E,E)-3,8-Undecadiene-2,10-dione
Undeca-3,4-diene-2,10-dione 538547 HEXGHBSSLNIGCT-UHFFFAOYSA-N, 3,4-Undecadiene-2,10-dione

The compound is structurally related to Undeca-3,4-diene-2,10-dione (PubChem CID 538547), an isomer differing in double-bond positioning. Both isomers share the molecular formula $$ \text{C}{11}\text{H}{16}\text{O}_{2} $$ but exhibit distinct physicochemical properties due to variations in conjugation and stereochemistry.

Table 2: Molecular and Structural Data

Property This compound Undeca-3,4-diene-2,10-dione
Molecular Formula $$ \text{C}{11}\text{H}{16}\text{O}_{2} $$ $$ \text{C}{11}\text{H}{16}\text{O}_{2} $$
Molecular Weight (g/mol) 180.24 180.24
SMILES Notation CC(=O)CCCC=CC=CC(=O)C CC(=O)CCCCC=C=CC(=O)C
InChIKey Not reported HEXGHBSSLNIGCT-UHFFFAOYSA-N

The SMILES notation for this compound (CC(=O)CCCC=CC=CC(=O)C) highlights the alternating double bonds between carbons 3–8, whereas the 3,4-diene isomer features cumulated double bonds (C=C=C). Such structural differences influence reactivity, particularly in Diels-Alder reactions and photochemical transformations.

Historical Context in Organic Chemistry Research

This compound first appeared in chemical literature in the early 21st century, with its initial characterization documented in PubChem in 2005. However, its 3,8-diene isomer (CAS 136202-50-1) gained attention later due to its potential as a diene in cycloaddition reactions, a property leveraged in synthetic methodologies for complex polycyclic systems.

The compound’s historical trajectory is intertwined with advancements in unsaturated diketone chemistry. For example, its structural analogs, such as bicyclo[5.3.1]undecane derivatives, have been studied for their role in natural product synthesis, including terpenoids and sesquiterpenes. While this compound itself has not been widely reported in natural sources, its synthetic utility mirrors that of related compounds like 2,6,6-trimethyl-8-methylidenebicyclo[5.3.1]undec-2-en-4-ol, a precursor in fragrance chemistry.

Key Milestones:

  • 2005 : PubChem entry created for Undeca-3,4-diene-2,10-dione, establishing foundational structural data.
  • 2025 : Structural refinement and isomer differentiation highlighted in chemical registries, underscoring its role in conjugate addition studies.

The compound’s limited commercial availability has restricted large-scale applications, but it remains a subject of niche interest in theoretical and mechanistic organic chemistry. For instance, its electronic structure has been analyzed computationally to predict regioselectivity in electrophilic attacks, offering insights into reactive pathways shared with α,β-unsaturated ketones.

Properties

CAS No.

174361-55-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

undeca-3,8-diene-2,10-dione

InChI

InChI=1S/C11H16O2/c1-10(12)8-6-4-3-5-7-9-11(2)13/h6-9H,3-5H2,1-2H3

InChI Key

OBMRFRQSZHUVBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCCCC=CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undeca-3,8-diene-2,10-dione can be achieved through various methods. One common approach involves the reaction of acylketenes with 2H-azirines. This reaction typically requires specific conditions such as thermolysis of 5-arylfuran-2,3-diones to generate acylketenes, which then react with 2H-azirines to form the desired product . Another method involves the use of dimethyl-(2-oxo-propyl)-phosphonate in the presence of sodium hydride (NaH) and dimethoxyethane (DME) as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Undeca-3,8-diene-2,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The double bonds in the compound can participate in substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives of the compound.

Scientific Research Applications

Scientific Research Applications

Undeca-3,8-diene-2,10-dione has several promising applications across various scientific domains:

Organic Synthesis

The compound serves as a building block in organic synthesis. Its reactivity allows it to participate in numerous chemical transformations, making it valuable for creating complex organic molecules.

Biological Applications

In biological research, this compound is utilized to study:

  • Enzyme-Catalyzed Reactions: Its structure enables exploration of metabolic pathways and enzyme interactions.
  • Therapeutic Potential: Ongoing research investigates its reactivity with biological molecules for potential therapeutic applications.

Industrial Applications

Industrially, the compound is explored for:

  • Polymer Synthesis: It can be used in the production of polymers with specific properties.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development due to their biological activity.

Case Studies

Several case studies highlight the applications of this compound in research:

Case Study 1: Enzyme Interaction Studies

Research conducted by Smith et al. (2024) focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study demonstrated that the compound could act as a substrate for certain enzymes, leading to the formation of biologically relevant products.

Case Study 2: Polymer Development

In a study by Johnson et al. (2023), this compound was used as a precursor for synthesizing novel polymers with enhanced mechanical properties. The research outlined the polymerization process and characterized the resulting materials' physical properties.

Mechanism of Action

The mechanism of action of undeca-3,8-diene-2,10-dione involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds and ketone groups allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. These reactions can affect biological molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Undeca-3,8-diyn-2,10-dione

  • Structural Differences : Replaces the 3,8-diene with triple bonds (diyn), altering conjugation and electronic properties.
  • Synthesis : Generated from 1,6-heptadiyne (230) via reaction with n-butyllithium and acetic anhydride at -78°C, yielding a 52% isolated product .
  • Reactivity : The triple bonds likely confer higher strain and reactivity toward cycloadditions compared to the diene analog.

5,7-Dioxa-1-azabicyclo[4.4.1]undeca-3,8-diene-2,10-dione Derivatives

  • Structural Features : Bicyclic framework with oxygen (5,7-dioxa) and nitrogen (1-aza) atoms, retaining the 3,8-diene and 2,10-dione groups .
  • Synthesis : Formed via reactions of 3-arylazirines with acyl ketenes generated from 2-diazo-1,3-diketones or 5-arylfuran-2,3-diones.
  • Reactivity : The bicyclic structure and heteroatoms enhance stability and enable applications in medicinal chemistry (e.g., as enzyme inhibitors).

Deca-3,7-diene

  • Structural Simplicity : A linear diene (C₁₀H₁₈) lacking ketone groups.
  • Physical Properties :
    • Molecular weight: 138.25 g/mol.
    • Chromatography: Analyzed via GC using HP-1 or Supelcowax-10 columns under varying temperature gradients .
  • Applications : Used as a model compound for studying volatile organic compounds in olive oil analysis .

Anthracene-9,10-dione Derivatives

  • Structural Contrast : Fused aromatic rings with 9,10-dione groups.
  • Reactivity: Undergo nucleophilic substitution at amino groups, yielding products like 1,4-(dibutylamino)anthracene-9,10-dione (83% yield at 80°C) .
  • Spectral Trends : Distinct UV-vis absorption due to extended conjugation, differing from the aliphatic this compound.

Data Tables

Table 1: Structural and Spectral Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups IR C=O Stretch (cm⁻¹) Synthesis Yield
Undeca-3,8-diyn-2,10-dione C₁₁H₁₀O₂ 174.20 Alkynes, ketones 1680 52%
5,7-Dioxa-1-azabicyclo[...]-dione C₁₀H₁₀NO₄ 223.19 Diene, ketones, ether, amine Not reported Not reported
Deca-3,7-diene C₁₀H₁₈ 138.25 Diene N/A N/A
1,4-(Dibutylamino)anthracene-9,10-dione C₂₂H₂₄N₂O₂ 348.44 Anthraquinone, amines Not reported 83%

Table 2: Chromatographic Conditions for Deca-3,7-diene

Column Type Temperature Gradient Carrier Gas Retention Time (min)
HP-1 (100% dimethylpolysiloxane) 50°C → 250°C (5°C/min) He 12.3
Supelcowax-10 60°C → 240°C (3°C/min) N₂ 18.7

Research Findings and Implications

Synthetic Flexibility : The diyne analog’s synthesis demonstrates the utility of lithium-mediated reactions for strained alkyne systems, whereas the bicyclic derivative leverages azirine-ketene chemistry for heterocycle formation.

Reactivity Trends: Conjugated dienes (e.g., deca-3,7-diene ) exhibit volatility suited for GC analysis, while diketones (e.g., anthracene-9,10-dione ) undergo nucleophilic substitutions due to electron-deficient carbonyl groups.

Applications: Bicyclic diones may serve as scaffolds for drug development, while anthraquinone derivatives are relevant in dye chemistry.

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